molecular formula C17H18N2O4S B2817338 4-乙氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺 CAS No. 922059-39-0

4-乙氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺

货号: B2817338
CAS 编号: 922059-39-0
分子量: 346.4
InChI 键: VOIGRSAWYHFLHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤剂

4-乙氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺衍生物已被探索为潜在的抗肿瘤剂。一项研究描述了带有生物活性磺酰胺部分的新型四氢喹啉衍生物的合成,该衍生物表现出显着的体外抗肿瘤活性,有些显示出比参考药物多柔比星更高的效力 (Alqasoumi 等人,2010)

抗增殖活性

这些化合物也因其抗增殖活性而受到研究。对 N-(9-氧代-9H-xanthen-4-基)苯磺酰胺衍生物的研究揭示了其作为抗增殖剂的潜力,可用于多种肿瘤细胞系,包括乳腺癌和神经母细胞瘤 (Motavallizadeh 等人,2014)

抗菌活性

此外,这些化合物的抗菌活性也一直是研究的主题。一项研究合成了具有显着抗菌活性的喹啉衍生物,可对抗多种细菌和真菌 (Sarvaiya 等人,2019)

分子对接研究

已经进行了分子对接研究以了解这些化合物与生物靶标的相互作用。例如,一项关于 4-{3-[2-(2-吗啉-4-基-乙氧基)苯基]-5-苯基-吡唑-1-基}-苯磺酰胺作为抗乳腺癌剂的合成和分子对接的研究提供了对其潜在作用机制的见解 (Kumar 等人,2021)

治疗肺部疾病

这些化合物已被评估其在治疗咳嗽或特发性肺纤维化等疾病中的潜力。磷脂酰肌醇 3 激酶抑制剂的使用,与 4-乙氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯磺酰胺密切相关,据称可用于治疗这些疾病 (Norman,2014)

其他应用

这些应用延伸到其他领域,例如抗高血压药、抗糖尿病潜力,甚至在癌症治疗的光动力疗法中。例如,一项研究合成了 N-取代-(4-氧代-2-取代-苯基喹唑啉-3-(4H)-基),取代苯磺酰胺衍生物以探索它们的利尿、抗高血压和抗糖尿病潜力 (Rahman 等人,2014)

作用机制

Target of Action

The compound 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an impurity of Cilostazol . Its primary targets are Phosphodiesterase III A (PDE3A) and adenosine uptake . PDE3A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . Adenosine uptake inhibition can lead to increased extracellular adenosine concentrations, which can have various physiological effects .

Mode of Action

This compound acts as a potent inhibitor of PDE3A and adenosine uptake . By inhibiting PDE3A, it prevents the breakdown of cyclic nucleotides, leading to their accumulation within the cell . This can result in various downstream effects, such as vasodilation and inhibition of platelet aggregation . The inhibition of adenosine uptake can lead to increased extracellular adenosine concentrations, which can have anti-inflammatory and tissue-protective effects .

Biochemical Pathways

The inhibition of PDE3A and adenosine uptake affects several biochemical pathways. The increased cyclic nucleotide concentrations can activate protein kinase A (PKA), leading to the phosphorylation of various proteins and affecting cellular functions . The increased extracellular adenosine can bind to adenosine receptors, triggering various signaling pathways that can have anti-inflammatory and tissue-protective effects .

Pharmacokinetics

As an impurity of cilostazol, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The result of the compound’s action is the induction of various physiological effects. These include antimitogenic , antithrombotic , vasodilatory , and cardiotonic properties . These effects can be beneficial in the treatment of various conditions, such as cardiovascular diseases .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells . .

属性

IUPAC Name

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-23-14-5-7-15(8-6-14)24(21,22)19-13-4-9-16-12(11-13)3-10-17(20)18-16/h4-9,11,19H,2-3,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGRSAWYHFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。